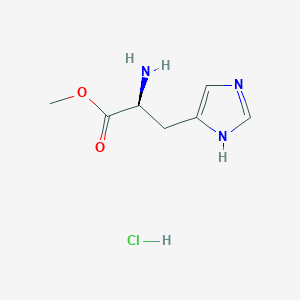
Methyl L-histidinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Methyl L-histidinate hydrochloride is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Methyl L-histidinate hydrochloride exerts its effects by regulating various biochemical pathways. It acts as an antioxidant and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it can modulate neurotransmitter levels in the brain, which can improve cognitive function. Methyl L-histidinate hydrochloride also regulates the expression of various genes involved in the immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl L-histidinate hydrochloride has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and regulate immune response and inflammation. Additionally, it can improve liver function and reduce liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl L-histidinate hydrochloride has several advantages for lab experiments. It is easy to synthesize, and the purity of the final product can be easily determined. Additionally, it has been extensively studied for its biochemical and physiological effects, which makes it an attractive compound for research. However, there are limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the optimal dosage and administration route for Methyl L-histidinate hydrochloride are not well-established.
Direcciones Futuras
There are several future directions for the research on Methyl L-histidinate hydrochloride. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease. Further research is also needed to determine the optimal dosage and administration route for Methyl L-histidinate hydrochloride. Finally, its safety profile needs to be established to determine its potential use as a dietary supplement.
Conclusion:
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects. Methyl L-histidinate hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on Methyl L-histidinate hydrochloride, and further studies are needed to determine its potential use in the treatment of various diseases.
Métodos De Síntesis
Methyl L-histidinate hydrochloride is synthesized by reacting histidine with methanol and hydrochloric acid. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
Methyl L-histidinate hydrochloride has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl L-histidinate hydrochloride has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of liver diseases and as a dietary supplement.
Propiedades
Número CAS |
18684-16-7 |
|---|---|
Nombre del producto |
Methyl L-histidinate hydrochloride |
Fórmula molecular |
C7H12ClN3O2 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
Clave InChI |
VEEIFXWJNCAVEQ-RGMNGODLSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN=CN1)N.Cl |
SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CN=CN1)N.Cl |
Otros números CAS |
22888-60-4 |
Sinónimos |
L-Histidine, Methyl ester, Monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




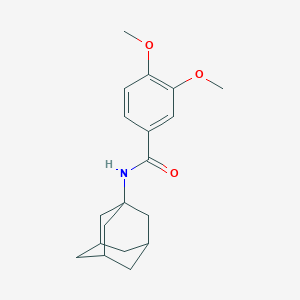
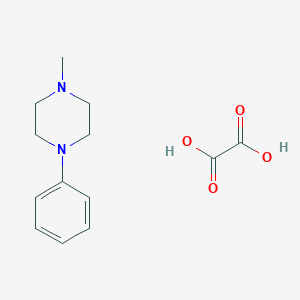

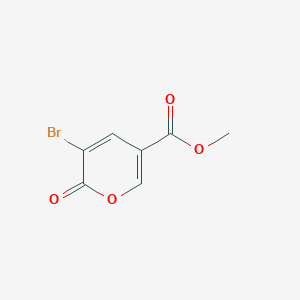
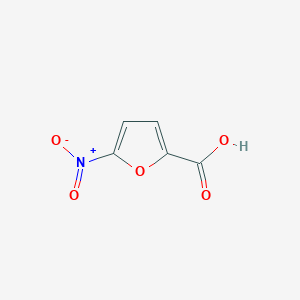
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
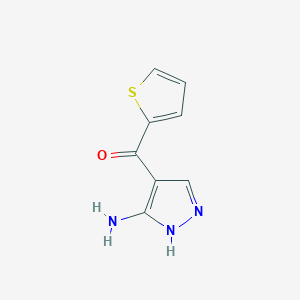
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
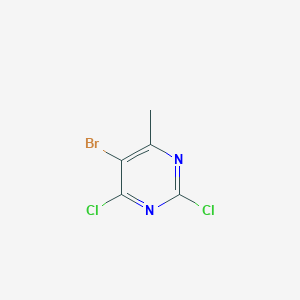
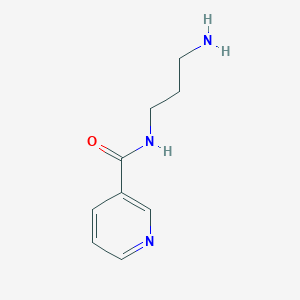
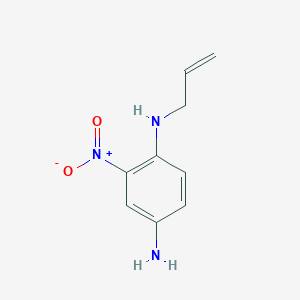
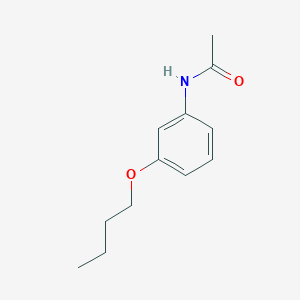
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)